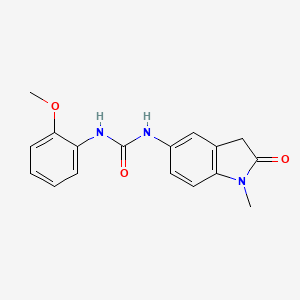

1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea

Descripción

1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a urea derivative featuring a 2-methoxyphenyl group and a 1-methyl-2-oxoindolin-5-yl moiety. The 2-methoxyphenyl substituent may enhance lipophilicity and influence pharmacokinetics, while the indolinone core is associated with biological activity in compounds targeting neurodegenerative disorders or cancer . Structural characterization of such molecules often employs X-ray crystallography using programs like SHELXL .

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-3-(1-methyl-2-oxo-3H-indol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-20-14-8-7-12(9-11(14)10-16(20)21)18-17(22)19-13-5-3-4-6-15(13)23-2/h3-9H,10H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYSDMDNUUSWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea typically involves the reaction of 2-methoxyaniline with isocyanates or carbamates under controlled conditions. The reaction may proceed through the formation of an intermediate, which then reacts with 1-methyl-2-oxoindoline to form the final product. Common solvents used in this synthesis include dichloromethane or ethanol, and the reaction may be catalyzed by acids or bases.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the indolinone moiety can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several urea derivatives and heterocyclic analogues (Table 1). Key comparisons include:

Table 1. Structural and Functional Comparison of Urea Derivatives

Key Observations:

- The 4-(trifluoromethyl)phenyl group in 1-109b enhances electron-withdrawing properties, which may stabilize enzyme-inhibitor interactions. In contrast, the pyridyl group in 1-109e facilitates hydrogen bonding, critical for HSP70 agonism .

- Triazinan-2-ylidene Urea (Compound 3): This triazole-linked urea demonstrates the versatility of urea scaffolds in diverse therapeutic areas, such as analgesia. The triazinan moiety may enhance metabolic stability compared to the target compound’s indolinone core .

Crystallographic and Computational Insights

Actividad Biológica

1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea is a synthetic compound belonging to the class of urea derivatives, which have garnered attention for their diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features an indolinone moiety, which is often associated with various pharmacological properties. The synthesis generally involves the following steps:

- Formation of the Indolinone Core : This is achieved through cyclization of an appropriate aniline derivative with an acylating agent.

- Alkylation : The indolinone core is alkylated using methyl halides under basic conditions.

- Urea Formation : The final step involves reacting the alkylated indolinone with a suitable isocyanate to produce the desired urea derivative.

Anticancer Properties

Research indicates that 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea exhibits significant anticancer activity. A study evaluating various urea derivatives found that this compound demonstrated potent cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (Breast) | 15.4 |

| A549 (Lung) | 12.7 |

| HCT116 (Colon) | 18.9 |

These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. In vitro studies indicated that it significantly reduced nitric oxide production in activated macrophages, with an IC50 value of 22 μM. This suggests potential applications in treating inflammatory diseases.

Mechanistic Studies

Mechanistic studies have revealed that the biological activities of 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea may be attributed to its ability to modulate key signaling pathways:

- NF-κB Pathway : The compound inhibits the phosphorylation of P65 protein, thereby blocking NF-κB signaling, which is crucial in mediating inflammatory responses.

- Apoptotic Pathways : It induces apoptosis in cancer cells via intrinsic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Breast Cancer Cells : In a study involving MDA-MB-231 cells, treatment with 1-(2-Methoxyphenyl)-3-(1-methyl-2-oxoindolin-5-yl)urea resulted in a 50% reduction in cell viability within 24 hours.

- Animal Model for Inflammation : In a murine model of acute inflammation, administration of the compound led to a significant reduction in paw edema and inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.